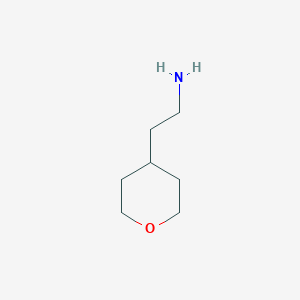
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid
概要
説明
“(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is a chemical compound with the CAS Number: 718596-77-1 . It has a molecular weight of 190.2 and its IUPAC name is (3S)-3-amino-3-(4-cyanophenyl)propanoic acid .
Molecular Structure Analysis
The molecular formula of “(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is C10H10N2O2 . The InChI code is 1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Enantioselective Synthesis and Derivatives
- (S)-3-Amino-3-(4-cyanophenyl)propanoic acid and its enantiomers have been explored for their use in enantioselective synthesis. A study by Solymár, Kanerva, and Fülöp (2004) demonstrated the separation of enantiomers through enantioselective N-acylation, further transforming these enantiomers into Boc and Fmoc-protected derivatives, useful in peptide synthesis (Solymár, Kanerva, & Fülöp, 2004).
Novel Agonist Synthesis
- Zhao Tian-tia (2014) described the improved synthesis of a novel S1P1 agonist CYM-5442 using 3-(2-cyanophenyl)propanoic acid as a starting material. This process highlights the cost-effectiveness and simplicity of using such compounds in pharmaceutical synthesis (Zhao Tian-tia, 2014).
Asymmetric Biocatalysis
- The compound has been utilized in asymmetric biocatalysis, as detailed by Li et al. (2013). They described the use of Methylobacterium oryzae for catalyzing hydrolytic reactions with substrates containing 3-amino-3-phenyl-propanoate ester, resulting in the stereoselective production of S-acid and (-)-γ-lactam (Li, Wang, Huang, Zou, & Zheng, 2013).
Corrosion Inhibition
- A study by Gupta et al. (2016) investigated Schiff's bases derived from cysteine and 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid as corrosion inhibitors for mild steel in acidic solutions. This research demonstrates the potential application of these compounds in industrial corrosion control (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Anticancer Activity
- Riccardi et al. (2019) explored the synthesis of new platinum complexes using an alanine-based amino acid derivative for potential anticancer applications. This research suggests the potential of such derivatives in cancer treatment (Riccardi et al., 2019).
Material Science Applications
- In material science, Trejo-Machin et al. (2017) examined the use of phloretic acid, derived from 3-(4-hydroxyphenyl)propanoic acid, for enhancing the reactivity of molecules towards benzoxazine ring formation, showcasing its use in creating bio-based materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Hydrogel Modification
- Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, for enhanced thermal stability and potential medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
将来の方向性
As for future directions, “(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is a unique chemical provided by Sigma-Aldrich for early discovery researchers . Its unique structure allows for investigation into various biological processes, making it invaluable for drug development and understanding disease mechanisms.
作用機序
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets are yet to be identified.
Mode of Action
The mode of action of this compound is not well-understood due to the lack of available research data. As a unique chemical, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular processes. The exact nature of these interactions and changes is currently unknown .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
As a unique chemical, it’s likely that it induces specific changes at the molecular and cellular level, but these effects are currently unknown .
特性
IUPAC Name |
(3S)-3-amino-3-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPLLJRLBHIJPS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363443 | |
| Record name | (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid | |
CAS RN |
718596-77-1 | |
| Record name | (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















